![molecular formula C22H19N3O5 B4981736 3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4981736.png)
3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action that makes it useful in a variety of research settings. In
科学研究应用
3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have neuroprotective effects and enhance cognitive function. It has also been studied for its potential anticancer properties, as well as its ability to modulate the immune system.
作用机制
The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. By enhancing the activity of this receptor, 3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide may improve cognitive function and protect against neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that 3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide can have a variety of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as acetylcholine and dopamine, which are involved in cognitive function and reward pathways. It has also been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using 3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments is its unique mechanism of action. This compound can modulate the activity of the mGluR5 receptor, which is involved in a variety of physiological processes. This makes it a useful tool for studying the role of this receptor in different contexts. However, one limitation of using this compound is that it may have off-target effects on other receptors or enzymes. Careful controls and dose-response studies are necessary to ensure that any observed effects are due to the compound of interest.
未来方向
There are many potential future directions for research on 3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. One area of interest is in the development of more selective compounds that can target specific subtypes of the mGluR5 receptor. Another area of interest is in exploring the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases or cancer. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on different physiological systems.
合成方法
The synthesis of 3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 3,4,5-trimethoxyaniline with 2-(4-pyridinyl)-1,3-benzoxazole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.
属性
IUPAC Name |
3,4,5-trimethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-27-18-10-14(11-19(28-2)20(18)29-3)21(26)24-15-4-5-17-16(12-15)25-22(30-17)13-6-8-23-9-7-13/h4-12H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSMIMMDGSJVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


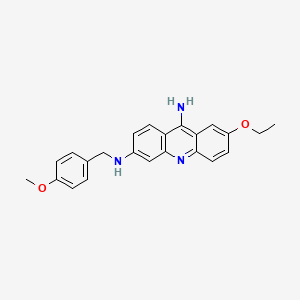
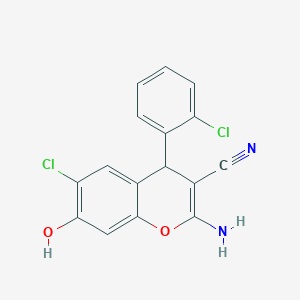
![1-(hydroxymethyl)-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4981683.png)
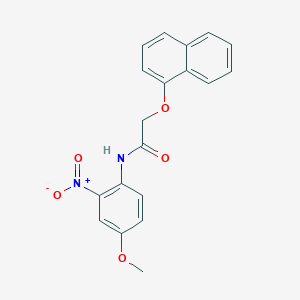
![4-chloro-N-{3-[(2-fluorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4981697.png)
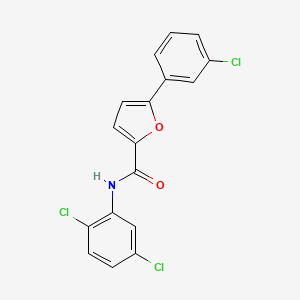
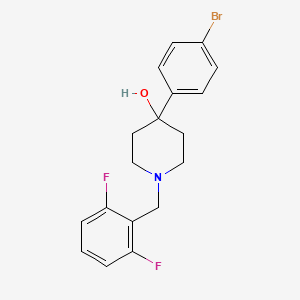
![4-chloro-3-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4981728.png)
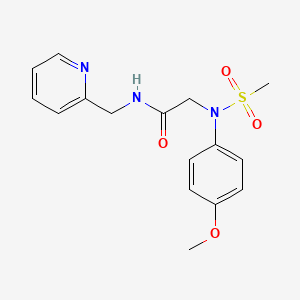
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4981744.png)
![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B4981749.png)
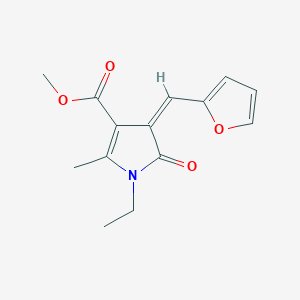
![1-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4981756.png)